molecular formula C13H15N3O2 B13424235 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

Cat. No.: B13424235
M. Wt: 245.28 g/mol
InChI Key: WITUAFNZNWBREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopentyl group and a methyl group attached to the pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of 2-aminopyridine with cyclopentanone under acidic conditions to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine-2,7-dione derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione can be compared with other similar compounds such as:

These compounds share a similar pyrido[2,3-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can influence their solubility, stability, and interaction with molecular targets, highlighting the uniqueness of each compound.

Properties

IUPAC Name

8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-11(17)16(9-4-2-3-5-9)12-10(8)7-14-13(18)15-12/h6-7,9H,2-5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUAFNZNWBREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=NC(=O)N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.